molecular formula C17H10F3NO2 B2715721 2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione CAS No. 1020252-37-2

2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione

Cat. No. B2715721
CAS RN: 1020252-37-2
M. Wt: 317.267
InChI Key: JTXNVGMGDGKPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione” is a chemical compound with a specific molecular structure . It is offered by Benchchem for CAS No. 1020252-37-2.

Scientific Research Applications

Synthesis Methodologies

One study details an efficient synthesis process for 2-substituted indene-1,3(2H)-diones using stable and readily available 1-(2-halophenyl)-1,3-diones, employing phenyl formate as a CO source in a palladium-catalyzed intramolecular carbonylative annulation. This method showcases a broad substrate scope with good to excellent yields, underscoring its potential in creating derivatives of indene-1,3-dione for various applications (Zhang et al., 2015).

Vibrational Analysis

Another research conducted theoretical Raman and FTIR vibrational analyses on 2-phenyl-1H-indene-1,3(2H)-dione, revealing insights into its equilibrium geometries, harmonic frequencies, and reactivity compared to its parent molecule. These findings provide a foundation for understanding the molecular properties and potential applications of such derivatives in various scientific fields (Pathak et al., 2012).

Optical Properties

Research on the synthesis and optical features of indan-1,3-dione class structures reveals their potential in molecular glasses with notable third-order non-linear susceptibility values. These findings suggest applications in non-linear optical investigations and the development of new materials with enhanced optical properties (Seniutinas et al., 2012).

Anticoagulant Properties

A study on the synthesis of novel indane-1,3-dione derivatives explored their potential as anticoagulant agents. This research highlights the possibility of developing new medications based on the structural framework of indane-1,3-dione, contributing to the pharmaceutical industry (Mitka et al., 2009).

Broad Applications

A comprehensive review on indane-1,3-dione covers its versatile applications across biosensing, bioactivity, bioimaging, electronics, and photopolymerization. This summary underscores the wide-ranging utility of indane-1,3-dione-based structures in various domains, showcasing the scaffold's adaptability and potential for innovation (Pigot et al., 2022).

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)10-4-3-5-11(8-10)21-9-14-15(22)12-6-1-2-7-13(12)16(14)23/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXNVGMGDGKPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C=NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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